molecular formula C8H9BrN2O B118600 4-Bromo-3-methylbenzohydrazide CAS No. 148672-43-9

4-Bromo-3-methylbenzohydrazide

Cat. No. B118600
M. Wt: 229.07 g/mol
InChI Key: BFJALHSTCHFUMF-UHFFFAOYSA-N
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Patent
US08889677B2

Procedure details

500 mL trifluor acetic acid was added to 70 g N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester in 1 L dichlormethane. The reaction was stirred 1 h at RT and evaporated. The residue was basicfied with 1N sodiumhydroxide and extracted with saturated sodiumchloride solution and tetrahyrofuran. The organic layer was evaporated and the residue crystallized with ethyl acetate to give 25 g desired product.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C(OC([NH:12][NH:13][C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[C:17]([CH3:22])[CH:16]=1)=O)(C)(C)C>ClCCl>[Br:21][C:18]1[CH:19]=[CH:20][C:15]([C:14]([NH:13][NH2:12])=[O:23])=[CH:16][C:17]=1[CH3:22]

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Name
N′-(4-bromo-3-methyl-benzoyl)-hydrazinecarboxylic acid tert-butyl ester
Quantity
70 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NNC(C1=CC(=C(C=C1)Br)C)=O
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodiumchloride solution and tetrahyrofuran
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)NN)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.